(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
High affinity and selective α4β2 nACh receptor agonist (Ki values are 0.05, 148 and 314 nM for α4β2, α7 and α1β1δγ receptors respectively). Stimulates cation efflux in K177 cells expressing α4β2.
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0004974
InChI:
InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1
SMILES:
C1CNC1COC2=CN=CC=C2.Cl.Cl
Molecular Formula:
C9H14Cl2N2O
Molecular Weight:
237.12 g/mol
(S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride
CAS No.:
VCID: VC0004974
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
* For research use only. Not for human or veterinary use.

Description | High affinity and selective α4β2 nACh receptor agonist (Ki values are 0.05, 148 and 314 nM for α4β2, α7 and α1β1δγ receptors respectively). Stimulates cation efflux in K177 cells expressing α4β2. |
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Product Name | (S)-3-(Azetidin-2-ylmethoxy)pyridine dihydrochloride |
Molecular Formula | C9H14Cl2N2O |
Molecular Weight | 237.12 g/mol |
IUPAC Name | 3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride |
Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 |
Standard InChIKey | GVEVDINKRFDXFP-JZGIKJSDSA-N |
Isomeric SMILES | C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl |
SMILES | C1CNC1COC2=CN=CC=C2.Cl.Cl |
Canonical SMILES | C1CNC1COC2=CN=CC=C2.Cl.Cl |
Synonyms | 3-[(2S)-2-Azetidinylmethoxy]-pyridine dihydrochloride |
PubChem Compound | 10399247 |
Last Modified | Sep 13 2023 |
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